Unveiling the Solid State: A Technical Guide to the Prospective Crystallographic and Hydrogen Bonding Analysis of [1,1'-Biphenyl]-2-sulfonic acid
Unveiling the Solid State: A Technical Guide to the Prospective Crystallographic and Hydrogen Bonding Analysis of [1,1'-Biphenyl]-2-sulfonic acid
Abstract
This technical guide provides a comprehensive overview of the anticipated crystallographic features and hydrogen bonding motifs of [1,1'-biphenyl]-2-sulfonic acid. As of the latest literature and database search, a complete, publicly available single-crystal X-ray diffraction structure for this compound has not been reported. This guide, therefore, leverages established principles of solid-state chemistry and draws upon crystallographic data from structurally related biphenyl and sulfonic acid derivatives to construct a predictive framework. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the solid-state properties of this molecule, and as a procedural roadmap for its future crystallographic characterization.
Introduction: The Significance of Solid-State Structure
[1,1'-Biphenyl]-2-sulfonic acid is a molecule of interest in various chemical and pharmaceutical contexts, valued for its biphenyl scaffold and the presence of a strongly acidic sulfonic acid group.[1][2][3] The arrangement of molecules in the solid state, governed by factors such as molecular conformation and intermolecular interactions, dictates crucial macroscopic properties including solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystalline form, or polymorphism, is a regulatory and scientific necessity. X-ray diffraction (XRD) stands as the definitive technique for elucidating these three-dimensional atomic arrangements.[4]
This guide will first address the current landscape of available data for [1,1'-biphenyl]-2-sulfonic acid before delving into a predictive analysis of its crystal structure. We will then explore the anticipated hydrogen bonding networks, which are expected to be the dominant intermolecular force in the crystal lattice. Finally, a detailed experimental workflow for the definitive crystallographic analysis of this compound will be presented.
Current State of Crystallographic Data: An Opportunity for Investigation
A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly accessible crystal structure for [1,1'-biphenyl]-2-sulfonic acid at the time of this writing. This absence of experimental data presents a unique opportunity for new research to fill this knowledge gap. The following sections will, therefore, provide a prospective analysis based on the known behavior of similar molecular structures.
Predicted Molecular and Crystal Structure
Molecular Conformation: The Biphenyl Dihedral Angle
A key conformational feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, the parent biphenyl molecule is planar, with a dihedral angle of 0°.[5] However, the presence of ortho-substituents, as in [1,1'-biphenyl]-2-sulfonic acid, introduces steric hindrance that typically forces the rings to twist relative to each other. For instance, the crystal structure of [1,1′-biphenyl]-2,2′-dicarbonitrile exhibits a dihedral angle of 46.16 (3)°.[6] In contrast, biphenyl derivatives without ortho substituents tend to have smaller dihedral angles in the solid state.[5] Therefore, it is highly probable that the sulfonic acid group at the 2-position will induce a significant twist in the biphenyl backbone of [1,1'-biphenyl]-2-sulfonic acid, leading to a non-planar molecular conformation.
Prospective Crystallographic Data
While the precise unit cell parameters and space group remain to be determined experimentally, we can anticipate a structure that efficiently packs these non-planar molecules. The final packing will be a balance between minimizing steric repulsion and maximizing attractive intermolecular interactions, primarily hydrogen bonding.
Below is a table outlining the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.
| Parameter | Description | Anticipated Significance for [1,1'-Biphenyl]-2-sulfonic acid |
| Molecular Formula | C₁₂H₁₀O₃S | Confirms the elemental composition of the crystallized molecule. |
| Molecular Weight | 234.27 g/mol | A fundamental property of the molecule.[1] |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. The relatively low symmetry of the molecule suggests a lower symmetry crystal system is likely. |
| Space Group | e.g., P2₁/c, C2/c | Defines the symmetry operations within the unit cell. This will reveal the presence of inversion centers, screw axes, or glide planes. |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal lattice. These parameters are unique to a specific crystalline form. |
| Volume (V) | ų | The volume of the unit cell. |
| Z | Number of molecules per unit cell | Indicates how many molecules are contained within the unit cell volume. |
| Density (calculated) | g/cm³ | The theoretical density of the crystal, calculated from the molecular weight and unit cell volume. |
| Dihedral Angle | (C1'-C6'-C1-C2) (°) | The angle between the two phenyl rings, a critical conformational parameter. Expected to be significantly greater than 0° due to the ortho-sulfonic acid group. |
| Hydrogen Bond Geometry | Donor-H···Acceptor distances (Å) and angles (°) | Provides the precise geometric details of the hydrogen bonding network, which is crucial for understanding the crystal packing and stability. |
The Dominant Force: Hydrogen Bonding in [1,1'-Biphenyl]-2-sulfonic acid
The sulfonic acid moiety (-SO₃H) is a strong hydrogen bond donor (the acidic proton) and a potent hydrogen bond acceptor (the three oxygen atoms). This functionality is expected to dictate the primary intermolecular interactions in the crystal structure of [1,1'-biphenyl]-2-sulfonic acid.
Expected Hydrogen Bonding Motifs
Based on studies of other sulfonic acids and sulfonamides, several hydrogen bonding motifs are plausible[7][8]:
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Sulfonic Acid Dimer: Two sulfonic acid groups can form a cyclic dimer through two O-H···O hydrogen bonds. This is a very common and stable motif in carboxylic acids and is also observed in some sulfonic acid structures.
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Catemer Chain: The sulfonic acid groups can link together in a head-to-tail fashion, forming an infinite chain. In this arrangement, the hydroxyl group of one molecule donates a hydrogen bond to an oxygen atom of a neighboring molecule.
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Intermolecular Crosslinking: The sulfonic acid groups can act as nodes, connecting multiple neighboring molecules to form 2D sheets or 3D networks.
The final hydrogen bonding network will likely be a complex interplay of these motifs, potentially also involving weaker C-H···O interactions with the phenyl rings.
Visualization of Potential Hydrogen Bonding
The following diagram illustrates a hypothetical hydrogen-bonded dimer of [1,1'-biphenyl]-2-sulfonic acid.
Caption: A potential hydrogen-bonded dimer of [1,1'-Biphenyl]-2-sulfonic acid.
Experimental Workflow for Crystallographic Analysis
For researchers aiming to elucidate the crystal structure of [1,1'-biphenyl]-2-sulfonic acid, the following experimental workflow is recommended.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
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Synthesis and Purification: The first step is to synthesize [1,1'-biphenyl]-2-sulfonic acid and purify it to a high degree. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor quality diffraction data.
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Crystallization:
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Solvent Screening: A wide range of solvents and solvent mixtures should be screened to find conditions under which the compound has moderate solubility.
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Crystallization Techniques: Common techniques include slow evaporation of a saturated solution, vapor diffusion (where a poor solvent slowly diffuses into a solution of the compound in a good solvent), and cooling crystallization. The goal is to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
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Data Collection:
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A suitable single crystal is selected under a microscope and mounted on the goniometer head of a single-crystal X-ray diffractometer.
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Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure.
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The diffractometer rotates the crystal while irradiating it with X-rays, and the positions and intensities of the diffracted beams are recorded.
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Structure Solution and Refinement:
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The collected diffraction data is used to determine the unit cell and space group.
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The initial positions of the atoms are determined using computational methods (structure solution).
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These atomic positions and their thermal parameters are then refined against the experimental data to obtain the best possible fit (structure refinement).
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The final structure is validated to ensure its chemical and crystallographic sensibility.
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Conclusion and Future Outlook
While the definitive crystal structure of [1,1'-biphenyl]-2-sulfonic acid remains to be experimentally determined, this technical guide provides a robust predictive framework for its solid-state characteristics. We anticipate a non-planar molecule that forms an extensive network of hydrogen bonds dominated by the sulfonic acid groups. The experimental workflow detailed herein offers a clear path for researchers to elucidate the precise three-dimensional structure. The determination of this crystal structure will be a valuable contribution to the fields of crystal engineering and pharmaceutical sciences, enabling a deeper understanding of the solid-state properties of this important molecule and providing a basis for the design of new materials with tailored functionalities.
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